

An In-depth Technical Guide on the Thermochemical Properties of Dichloroacetylene

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Compound of Interest

Compound Name: **Dichloroacetylene**

Cat. No.: **B1204652**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **dichloroacetylene** (C_2Cl_2). The information is compiled from various databases and computational studies to serve as a valuable resource for professionals in research, science, and drug development. **Dichloroacetylene** is a highly reactive and explosive compound, and understanding its thermodynamic stability is crucial for safe handling and for predicting its behavior in chemical reactions.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for **dichloroacetylene** in the gas phase. These values are essential for chemical process design, safety analysis, and theoretical modeling.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

Property	Value (kJ/mol)	Source(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) at 298.15 K	236.02 ± 0.74	Active Thermochemical Tables (ATcT) [1]
	233.39 ± 0.95	Active Thermochemical Tables (ATcT) [2]
	234.2 ± 1.9	Active Thermochemical Tables (ATcT)
	226.60 ± 14.00	2002Man:123 (estimate)
Standard Molar Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	144.90	Joback Calculated Property [3]

Table 2: Standard Molar Entropy and Heat Capacity

Property	Value	Source(s)
Standard Molar Entropy (S°) at 298.15 K	272.03 J/mol·K	webbook
Ideal Gas Heat Capacity (C_p, gas)	See Table 3 for temperature-dependent data	Cheméo [3]

Table 3: Ideal Gas Heat Capacity (C_p, gas) as a Function of Temperature

Temperature (K)	Cp,gas (J/mol·K)	Source
300.00	66.83	Cheméo[3]
400.00	73.19	Cheméo[3]
500.00	77.49	Cheméo[3]
600.00	80.52	Cheméo[3]
700.00	82.72	Cheméo[3]
800.00	84.38	Cheméo[3]
900.00	85.67	Cheméo[3]
1000.00	86.69	Cheméo[3]
1100.00	87.52	Cheméo[3]
1200.00	88.21	Cheméo[3]
1300.00	88.79	Cheméo[3]
1400.00	89.28	Cheméo[3]
1500.00	89.70	Cheméo[3]

Table 4: Bond Dissociation Energies

Detailed experimental values for the individual bond dissociation energies in **dichloroacetylene** are not readily available. However, computational studies provide estimates. It is important to note that these are theoretical values and should be used with an understanding of their computational origin.

Bond	Bond Dissociation Energy (kcal/mol)	Method	Source
C≡C	Not explicitly found for C ₂ Cl ₂	-	-
C-Cl	Not explicitly found for C ₂ Cl ₂	-	-

Experimental and Computational Methodologies

Detailed experimental protocols for the determination of the thermochemical properties of **dichloroacetylene** are not extensively documented in publicly available literature. The data presented are often the result of compilations, theoretical calculations, or are cited from older, less accessible sources. However, we can outline the general principles of the methods that are typically employed for such determinations.

Synthesis of Dichloroacetylene for Thermochemical Studies

A reliable synthesis of high-purity **dichloroacetylene** is a prerequisite for accurate experimental measurements. A common laboratory-scale synthesis involves the dehydrochlorination of trichloroethylene.[4][5]

General Protocol:

- Reaction Setup: A reaction vessel, typically a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser, is charged with a suspension of a strong base, such as potassium hydride (KH), in an anhydrous solvent like tetrahydrofuran (THF).
- Addition of Precursor: A solution of trichloroethylene in the same anhydrous solvent is added dropwise to the stirred suspension at room temperature. A catalytic amount of methanol is often required to initiate the reaction.[5]
- Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen gas evolution.
- Work-up and Purification: The resulting mixture contains the desired **dichloroacetylene** in solution, along with precipitated salts (e.g., KCl) and any unreacted starting materials. For thermochemical studies, the **dichloroacetylene** would need to be carefully separated and purified, likely through distillation under reduced pressure due to its explosive nature. It is often used *in situ* to avoid isolation of the pure, unstable compound.[4][5]

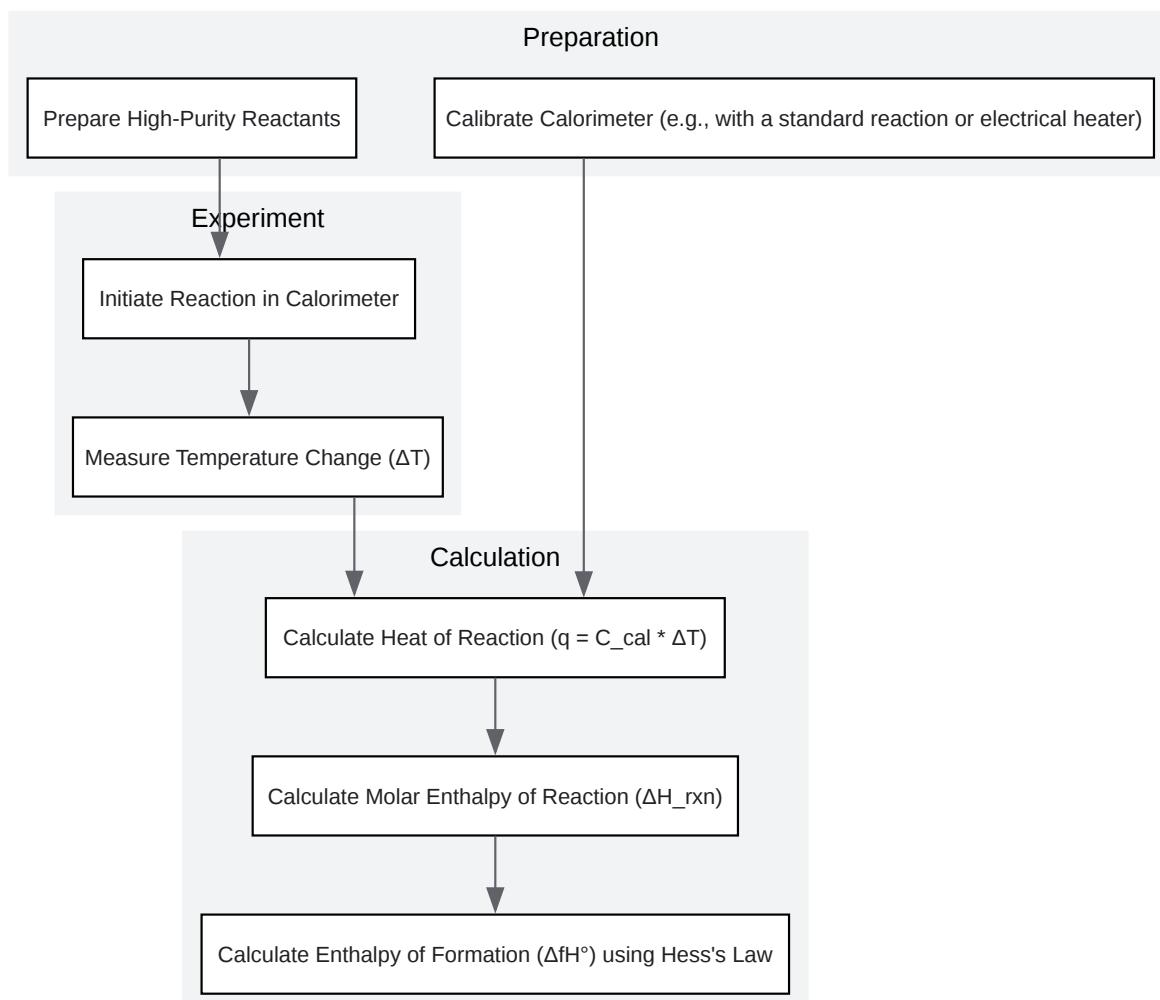
Caution: **Dichloroacetylene** is explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of **dichloroacetylene** would typically be determined indirectly using reaction calorimetry, for example, by measuring the enthalpy of a reaction involving **dichloroacetylene** where the enthalpies of formation of all other reactants and products are known.

General Calorimetry Workflow:

General Workflow for Reaction Calorimetry



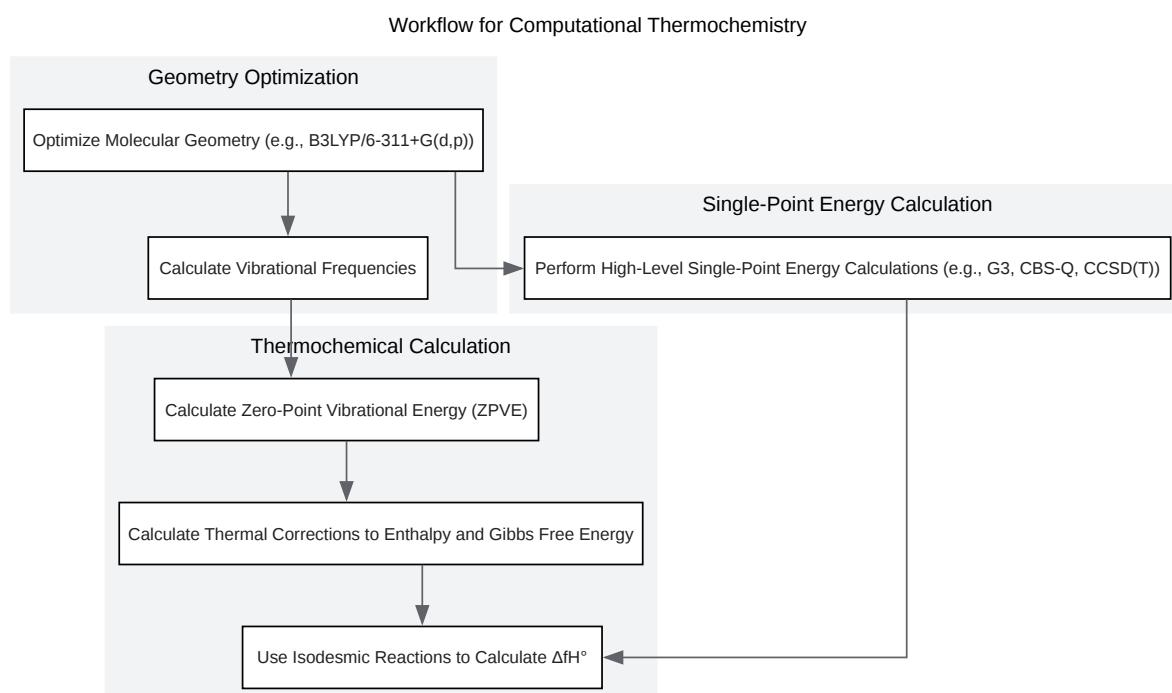
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General workflow for determining the enthalpy of formation using reaction calorimetry.

Computational Determination of Thermochemical Properties

Due to the hazardous nature of **dichloroacetylene**, computational chemistry methods are invaluable for determining its thermochemical properties. Various high-level ab initio and density functional theory (DFT) methods are employed.[6]

Computational Workflow:



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